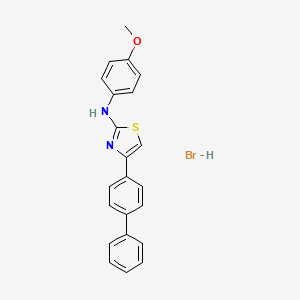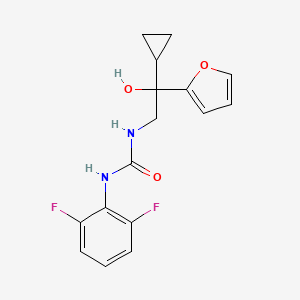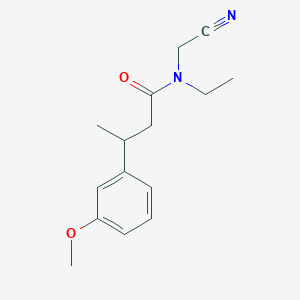
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H25ClN4O4 and its molecular weight is 504.97. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypotensive Agents
Research has shown that quinazoline derivatives, such as those related to the specified compound, have been studied for their potential hypotensive activities, which could contribute to the development of new treatments for high blood pressure. For example, a study synthesized and tested various quinazoline diones for their ability to relax blood vessels and found significant hypotensive activity among compounds with certain substituents, demonstrating the potential of these compounds in designing new hypotensive drugs (Eguchi et al., 1991).
Antitumor Agents
Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. Some of these compounds showed potent antiproliferative activities against various cancer cell lines, highlighting their potential as antitumor agents. This research area is particularly promising for developing new cancer therapies, with some derivatives showing activity levels comparable to known treatments (Li et al., 2020).
Antimicrobial Activities
The antimicrobial potential of quinazoline and triazole derivatives has also been explored, with studies reporting the synthesis of compounds exhibiting good to moderate activities against various microorganisms. This suggests the utility of such compounds in developing new antimicrobial agents to combat bacterial and fungal infections (Bektaş et al., 2007).
Antiviral Activities
Some quinazoline derivatives have shown modest antiviral activity against influenza A (H1N1) virus, indicating the potential application of these compounds in antiviral drug development. This area of research is crucial for addressing the need for new treatments against viral infections, which remain a significant global health challenge (Wang et al., 2013).
Psychotropic Agents
Research into the psychotropic effects of quinazoline derivatives, including their potential as ligands for serotonin receptors, highlights another area of application. These studies aim to discover new therapeutic agents for treating psychiatric disorders by exploring the interactions between quinazoline derivatives and serotonin receptors (Orzalesi et al., 1977).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with 2-amino-3-chlorobenzoic acid to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. This intermediate is then coupled with 4-(4-chlorophenyl)piperazine-1-carbonyl chloride to form the final product, 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-amino-3-chlorobenzoic acid", "4-(4-chlorophenyl)piperazine-1-carbonyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-amino-3-chlorobenzoic acid in the presence of acetic anhydride and catalytic amount of sulfuric acid to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Coupling of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 4-(4-chlorophenyl)piperazine-1-carbonyl chloride in the presence of triethylamine and dichloromethane to form the final product, 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS RN |
892277-60-0 |
Molecular Formula |
C27H25ClN4O4 |
Molecular Weight |
504.97 |
IUPAC Name |
7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25ClN4O4/c1-36-22-9-2-18(3-10-22)17-32-26(34)23-11-4-19(16-24(23)29-27(32)35)25(33)31-14-12-30(13-15-31)21-7-5-20(28)6-8-21/h2-11,16H,12-15,17H2,1H3,(H,29,35) |
InChI Key |
UKSWXUOFEVOOHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2808036.png)

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808044.png)

![3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2808047.png)


![N-(4-cyanophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2808050.png)